molecular formula C24H29NO9 B3325706 Codeine-D3 6-beta-D-Glucuronide CAS No. 219533-59-2

Codeine-D3 6-beta-D-Glucuronide

Cat. No.: B3325706
CAS No.: 219533-59-2
M. Wt: 478.5 g/mol
InChI Key: CRWVOYRJXPDBPM-OIBMRVOVSA-N
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Description

Codeine-D3 6-beta-D-Glucuronide: is a deuterated form of codeine-6-beta-D-glucuronide, which is a major urinary metabolite of codeine. Codeine is an opiate commonly used as an antitussive and analgesic for the management of mild pain. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of codeine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Codeine-D3 6-beta-D-Glucuronide involves the glucuronidation of deuterated codeine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Codeine-D3 6-beta-D-Glucuronide primarily undergoes:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.

    Reduction: Although less common, reduction reactions can also occur.

    Substitution: This involves the replacement of one functional group with another under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry: Codeine-D3 6-beta-D-Glucuronide is used as a reference standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of codeine and its metabolites in biological samples .

Biology: In biological research, it is used to study the metabolism and pharmacokinetics of codeine in various organisms. This helps in understanding how codeine is processed in the body and the role of its metabolites .

Medicine: In medical research, this compound is used to investigate the efficacy and safety of codeine-based medications. It helps in identifying potential drug interactions and adverse effects .

Industry: In the pharmaceutical industry, it is used in the development and quality control of codeine-based drugs. It ensures the consistency and safety of these medications .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Codeine-D3 6-beta-D-Glucuronide is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and quantification in mass spectrometry, providing detailed insights into the metabolism and distribution of codeine .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO9/c1-25-8-7-24-11-4-6-14(32-23-18(28)16(26)17(27)20(34-23)22(29)30)21(24)33-19-13(31-2)5-3-10(15(19)24)9-12(11)25/h3-6,11-12,14,16-18,20-21,23,26-28H,7-9H2,1-2H3,(H,29,30)/t11-,12+,14-,16-,17-,18+,20-,21-,23+,24-/m0/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWVOYRJXPDBPM-OIBMRVOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Codeine-D3 6-beta-D-Glucuronide
Reactant of Route 2
Codeine-D3 6-beta-D-Glucuronide
Reactant of Route 3
Codeine-D3 6-beta-D-Glucuronide
Reactant of Route 4
Codeine-D3 6-beta-D-Glucuronide
Reactant of Route 5
Codeine-D3 6-beta-D-Glucuronide
Reactant of Route 6
Codeine-D3 6-beta-D-Glucuronide

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